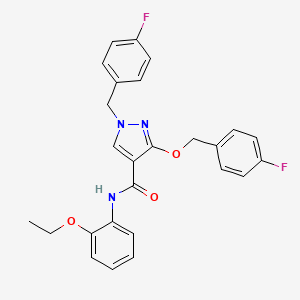
N-(2-ethoxyphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-ethoxyphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C26H23F2N3O3 and its molecular weight is 463.485. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-ethoxyphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
1. Anti-inflammatory Properties
Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory activity. For instance, compounds similar to this compound have shown promising results in reducing inflammation markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro and in vivo.
- Case Study : A study by Selvam et al. synthesized a series of pyrazole derivatives, some of which displayed up to 85% inhibition of TNF-α at concentrations of 10 µM compared to standard drugs like dexamethasone, which showed 76% inhibition at 1 µM .
2. COX Inhibition
The compound is also investigated for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.
- Findings : Recent studies reported that certain pyrazole derivatives exhibited selective COX-2 inhibitory activity with selectivity indices significantly higher than traditional NSAIDs. For example, compounds were noted to achieve edema inhibition percentages superior to celecoxib .
3. Antimicrobial Activity
This compound and its analogs have also been evaluated for antimicrobial properties against various bacterial strains.
- Research Data : In a comparative study, certain pyrazole derivatives demonstrated effective antimicrobial activity against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
4. Anticancer Potential
Emerging evidence suggests that pyrazole derivatives may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
- Example : A derivative similar to this compound was shown to induce apoptosis in cancer cell lines by activating caspases and modulating Bcl-2 family proteins .
The biological activities of this compound can be attributed to its structural features, which allow it to interact with various biological targets:
1. Inhibition of Enzymatic Activity
The compound's ability to inhibit COX enzymes suggests it may bind competitively or non-competitively, altering the production of prostaglandins involved in inflammation .
2. Modulation of Signaling Pathways
Pyrazole derivatives can influence multiple signaling pathways such as NF-kB and MAPK pathways, which are crucial in mediating inflammatory responses and cell survival .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2N3O3/c1-2-33-24-6-4-3-5-23(24)29-25(32)22-16-31(15-18-7-11-20(27)12-8-18)30-26(22)34-17-19-9-13-21(28)14-10-19/h3-14,16H,2,15,17H2,1H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZLAKSEAGZARK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














